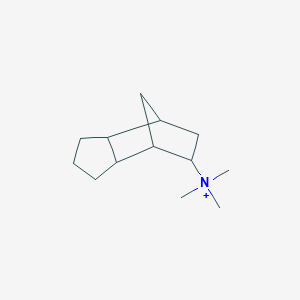
N,N,N-Trimethyloctahydro-1H-4,7-methanoinden-5-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyloctahydro-1H-4,7-methanoinden-5-aminium is a chemical compound with the molecular formula C13H25NO. It is known for its unique structure, which includes a methanoinden framework. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyloctahydro-1H-4,7-methanoinden-5-aminium typically involves the reaction of octahydro-1H-4,7-methanoinden-5-amine with trimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process is designed to maximize yield and purity while minimizing the production of by-products. Quality control measures are implemented to ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyloctahydro-1H-4,7-methanoinden-5-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.
Applications De Recherche Scientifique
N,N,N-Trimethyloctahydro-1H-4,7-methanoinden-5-aminium is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethyloctahydro-1H-4,7-methanoinden-5-aminium involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N,N,N-Trimethyloctahydro-1H-4,7-methanoinden-5-aminium can be compared with other similar compounds, such as:
4,7-Methano-1H-inden-5-aminium, octahydro-N,N,N-trimethyl-, hydroxide: This compound shares a similar structure but differs in its functional groups.
Octahydro-1H-4,7-methanoinden-5-yl methacrylate: This compound has a similar core structure but includes a methacrylate group.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical properties, which make it suitable for various specialized applications.
Propriétés
Numéro CAS |
146876-81-5 |
|---|---|
Formule moléculaire |
C13H24N+ |
Poids moléculaire |
194.34 g/mol |
Nom IUPAC |
trimethyl(8-tricyclo[5.2.1.02,6]decanyl)azanium |
InChI |
InChI=1S/C13H24N/c1-14(2,3)13-8-9-7-12(13)11-6-4-5-10(9)11/h9-13H,4-8H2,1-3H3/q+1 |
Clé InChI |
RKFPVBMFGMAZIL-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)C1CC2CC1C3C2CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















